Product packaging for 4-Chloro-2-fluorophenol(Cat. No.:CAS No. 348-62-9)

4-Chloro-2-fluorophenol

Cat. No.: B1580588
CAS No.: 348-62-9
M. Wt: 146.54 g/mol
InChI Key: ZKMUKBBWORLNLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Phenolic Compounds in Organic and Industrial Chemistry

Phenolic compounds, characterized by a hydroxyl group bonded directly to an aromatic hydrocarbon ring, are fundamental to organic and industrial chemistry. britannica.comwikipedia.org Their acidic nature, which is more pronounced than that of alcohols, and the reactivity of the aromatic ring make them versatile precursors in the synthesis of a vast array of other compounds. britannica.com In the industrial realm, phenols are crucial starting materials for producing plastics, such as the well-known Bakelite, as well as for manufacturing explosives and pharmaceuticals like aspirin. britannica.com Substituted phenols are also integral to the dye industry for creating intensely colored azo dyes. britannica.com Furthermore, phenolic compounds are recognized for their diverse biological activities, including antimicrobial and antioxidant properties, making them important in the development of therapeutic agents. researchgate.netnih.gov

Role of Halogenation in Modifying Aromatic Compound Properties

Halogenation, the process of introducing one or more halogen atoms into a molecule, is a powerful tool in organic synthesis for modifying the properties of aromatic compounds. numberanalytics.comnumberanalytics.com The introduction of a halogen can significantly alter a compound's electronic and steric characteristics, thereby influencing its reactivity, stability, and biological activity. numberanalytics.com For instance, halogenation can increase a compound's lipophilicity, which is a critical factor in the design of pharmaceuticals as it affects how a drug is absorbed, distributed, metabolized, and excreted. numberanalytics.com The process typically occurs through electrophilic aromatic substitution, where a Lewis acid catalyst is often required to activate the halogen. libretexts.orglibretexts.org This modification is a key step in the synthesis of numerous agrochemicals, pharmaceuticals, and specialty polymers. chemimpex.comchemistrytalk.org

Contextualizing 4-Chloro-2-fluorophenol within the Halogenated Phenol (B47542) Class

This compound is a specific member of the halogenated phenol family, distinguished by the presence of both a chlorine and a fluorine atom on the phenolic ring. ontosight.ai This particular combination of halogens at the 4- and 2-positions, respectively, gives the molecule a unique set of properties that make it a valuable intermediate in chemical synthesis. ontosight.ai Its structure allows for a range of chemical reactions, including nucleophilic substitution, where the halogen atoms can be replaced by other functional groups to create new compounds with desired biological or chemical properties. ontosight.ai

Overview of Research Trajectories for Halogenated Aromatics

Research into halogenated aromatic compounds is a dynamic and evolving field. A significant area of investigation focuses on their environmental fate and biodegradation, as many of these compounds are pollutants due to their toxicity and persistence in the environment. bohrium.comnih.gov Scientists are actively exploring microbial pathways for the degradation of halogenated aromatics, aiming to develop environmentally friendly bioremediation techniques. bohrium.comnih.gov Another major research trajectory is their application in materials science and drug development. The unique properties imparted by halogenation are being harnessed to create new polymers, dyes, and pharmaceuticals with enhanced efficacy and stability. numberanalytics.comchemimpex.com Furthermore, ongoing research seeks to develop more efficient and selective methods for the synthesis of halogenated aromatics, a critical aspect for their industrial-scale production. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4ClFO B1580588 4-Chloro-2-fluorophenol CAS No. 348-62-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMUKBBWORLNLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20188339
Record name 4-Chloro-2-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348-62-9
Record name 4-Chloro-2-fluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=348-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-chloro-2-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000348629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-2-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2-fluorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis and Manufacturing of 4 Chloro 2 Fluorophenol

The primary industrial route for producing 4-Chloro-2-fluorophenol involves the direct chlorination of 4-fluorophenol (B42351). This method is favored for its efficiency and use of readily available starting materials.

One patented process describes the chlorination of 4-fluorophenol using chlorine gas in the absence of a catalyst at temperatures ranging from 0°C to 185°C. google.com This process can be carried out with 4-fluorophenol in its liquid state or dissolved in an unreactive organic solvent. google.com Remarkably high selectivity for substitution at the 2-position is achieved under these conditions. google.com

Another approach involves the chlorination of 4-fluorophenol with a chlorinating agent like chlorine gas or sulfuryl chloride in the presence of water. google.com This method is advantageous as it uses inexpensive reagents and can be performed under mild conditions without the need for specialized equipment, yielding 2-chloro-4-fluorophenol (B157789) with high selectivity. google.com For example, introducing an equimolar amount of chlorine gas to a mixture of 4-fluorophenol and water at 5°C resulted in a product composition of 93.4% 2-chloro-4-fluorophenol. google.com

A more complex, multi-step synthesis has also been described, starting from 4-fluoroanisole. This process involves nitration, reduction of the nitro group, a Sandmeyer reaction to introduce the chlorine atom, and finally, cleavage of the ether linkage to yield the desired product. google.comchemicalbook.com

Advanced Spectroscopic Characterization and Molecular Conformation Studies

Rotational Spectroscopy for Conformational Analysis of 4-Chloro-2-fluorophenol

Rotational spectroscopy is a powerful technique for determining the precise three-dimensional structure of molecules in the gas phase. furman.edu By measuring the absorption of microwave radiation, which induces transitions between rotational energy levels, the moments of inertia of a molecule can be accurately determined, providing detailed information about its shape and conformation. furman.edu

Fourier Transform Chirped-Pulse Microwave Spectroscopy Applications

Fourier Transform Chirped-Pulse Microwave (CP-FTMW) spectroscopy has been instrumental in the study of this compound. furman.edu This technique utilizes a broadband "chirped" pulse of microwave radiation to excite multiple rotational transitions simultaneously, followed by Fourier transformation of the resulting free induction decay to obtain a high-resolution rotational spectrum over a wide frequency range. nih.govillinois.edu In the analysis of this compound, measurements were recorded over a frequency range of 8,000 MHz to 18,000 MHz. furman.edu This broadband capability is crucial for observing the rotational spectra of different conformers and their isotopologues, which is essential for a comprehensive conformational analysis. furman.edufurman.edu

Analysis of Cis and Trans Conformations and Relative Energies

This compound can exist in two planar conformations, cis and trans, which differ in the orientation of the hydroxyl proton relative to the fluorine atom. furman.edu In the cis conformation, the hydroxyl proton is directed towards the fluorine atom, while in the trans conformation, it points away. furman.edu

Rotational spectroscopy studies have shown that the experimental data for this compound aligns more closely with the calculated values for the cis conformation. furman.edu This indicates that the cis conformation is the lower-energy and, therefore, the more stable conformer. furman.edu This finding is consistent with the calculated relative energies, which also predict the cis form to be more stable. furman.edu The presence of a weak intramolecular hydrogen bond between the hydroxyl proton and the fluorine atom in the cis conformer is thought to contribute to its lower energy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Data Interpretation

¹H NMR and ¹³C NMR spectra provide valuable information about the hydrogen and carbon framework of this compound. The chemical shifts in these spectra are sensitive to the electronic environment of each nucleus, which is influenced by the presence of the electron-withdrawing chlorine and fluorine atoms and the electron-donating hydroxyl group.

While specific, detailed peak assignments and coupling constants for this compound are not extensively documented in the provided search results, general principles of NMR spectroscopy can be applied. The aromatic protons would be expected to appear as complex multiplets due to spin-spin coupling with each other and with the fluorine atom. The hydroxyl proton would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

In the ¹³C NMR spectrum, the carbon atoms directly bonded to the electronegative fluorine and chlorine atoms would exhibit characteristic chemical shifts. The carbon bearing the fluorine atom would also show a large one-bond carbon-fluorine coupling constant.

Interactive Data Table: Representative NMR Data

NucleusChemical Shift Range (ppm)MultiplicityCoupling Constants (Hz)
¹H (Aromatic)6.8 - 7.2mJ(H,H), J(H,F)
¹H (OH)5.0 - 6.0br s
¹³C (Aromatic)115 - 155d, mJ(C,F), J(C,H)

Note: The data in this table is representative and intended for illustrative purposes. Actual chemical shifts and coupling constants can vary depending on the solvent and other experimental conditions.

Fluorine-19 (¹⁹F) NMR for Fluorinated Compound Analysis

¹⁹F NMR is a highly sensitive and specific technique for studying fluorinated organic compounds. nih.gov The chemical shift of the fluorine nucleus is very sensitive to its electronic environment, making ¹⁹F NMR an excellent tool for identifying and quantifying fluorinated compounds and their metabolites. nih.govnih.gov In the context of this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom. The chemical shift of this resonance and its coupling to adjacent protons would provide definitive evidence for the structure of the molecule. researchgate.net Studies on similar fluorophenols have demonstrated the utility of ¹⁹F NMR in tracking their metabolic pathways. nih.gov

Correlating Spectroscopic Data with Molecular Structure

Theoretical calculations are first performed to predict the rotational constants, distortion constants, and nuclear quadrupole constants for each possible conformation. furman.edu Experimental data, obtained via methods like Fourier transform microwave spectroscopy, is then compared against these theoretical values. Studies have shown that the experimental data for this compound aligns more closely with the calculated values for the cis conformation. furman.edu This strong correlation indicates that the cis form is the lower energy, and therefore more stable, conformer of the molecule. furman.edu This finding is consistent with relative energy calculations, which also predict the greater stability of the cis structure. furman.edu

Vibrational Spectroscopy: FT-IR and FT-Raman Investigations

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides detailed information about the vibrational modes of a molecule. These methods are invaluable for identifying functional groups and probing the subtle structural differences between conformers. The analysis is often supported by quantum chemical computations, such as Density Functional Theory (DFT), which help in the assignment of observed vibrational bands. pulsus.comresearchgate.net

Identification of Characteristic Functional Group Vibrations

The FT-IR and FT-Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its specific functional groups. The positions of these bands are influenced by the electronic effects of the halogen substituents on the phenol (B47542) ring.

Key functional group vibrations for halogenated phenols include:

O-H Vibrations: The hydroxyl group gives rise to a strong stretching vibration (νO-H), typically observed in the high-frequency region of the IR spectrum, around 3600 cm⁻¹. mdpi.com Its position can be sensitive to hydrogen bonding. The O-H in-plane bending vibration (δO-H) also provides a characteristic signal.

C-F and C-Cl Vibrations: The carbon-fluorine (C-F) and carbon-chlorine (C-Cl) stretching vibrations are found in the fingerprint region of the spectrum. For monochlorophenols, the C-Cl stretching frequency is observed to increase when moving the chlorine from the ortho to the para position. dergipark.org.tr

Aromatic Ring Vibrations: The benzene (B151609) ring itself has several characteristic vibrations, including C-H stretching, C=C stretching, and in-plane and out-of-plane bending modes. The C=C ring stretching vibrations for monochlorophenols typically occur in the 1584-1470 cm⁻¹ range. dergipark.org.tr

A detailed assignment of these vibrations is often achieved by comparing experimental spectra with those calculated using computational methods.

Table 1: Representative Vibrational Frequencies for Substituted Phenols This table is illustrative, based on data for related compounds. Precise values for this compound require specific experimental data.

Vibrational ModeTypical Frequency Range (cm⁻¹)Functional Group
O-H Stretch3640 - 3620Hydroxyl
C-H Stretch (Aromatic)3100 - 3000Benzene Ring
C=C Stretch (Aromatic)1600 - 1450Benzene Ring
O-H Bend1260 - 1180Hydroxyl
C-F Stretch1250 - 1000Aryl Fluoride
C-Cl Stretch850 - 550Aryl Chloride
O-H Torsion350 - 310Hydroxyl

Conformational Insights from Vibrational Spectra

Vibrational spectroscopy is a powerful tool for distinguishing between the cis and trans conformers of this compound. Although the structural difference is minor—only the orientation of the O-H group—several vibrational modes exhibit conformer-specific frequencies. rsc.org

The most significant spectral differences often appear in the far-infrared region, particularly the band corresponding to the O-H torsional mode. rsc.org For similar molecules like 3-fluorophenol, the syn (cis-like) and anti (trans-like) conformers have distinct O-H torsional frequencies. rsc.org Other vibrations, such as out-of-plane C-H bending and modes involving C-O stretching, can also show noticeable frequency shifts between conformers. rsc.org By carefully analyzing the experimental FT-IR and FT-Raman spectra and comparing them with DFT calculations for each conformer, it is possible to identify the bands belonging to each form and determine their relative populations in a given sample. mdpi.com

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of this compound and for elucidating its structure through the analysis of fragmentation patterns. The nominal molecular weight of this compound (C₆H₄ClFO) is approximately 146.5 g/mol . nih.gov

When a this compound molecule is ionized in a mass spectrometer, typically by electron impact (EI), it forms a molecular ion (M⁺). This ion is unstable and breaks apart into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure.

For halogenated aromatic compounds, common fragmentation pathways include:

Loss of a halogen atom (Cl or F).

Loss of a CO molecule (decarbonylation).

Cleavage of the C-O bond.

The presence of chlorine and its isotope (³⁵Cl and ³⁷Cl in a ~3:1 ratio) results in a characteristic M+2 peak in the mass spectrum, where the peak for the ion containing ³⁷Cl is approximately one-third the intensity of the peak for the ion containing ³⁵Cl. This isotopic signature is a powerful tool for identifying chlorine-containing fragments.

Table 2: Predicted Mass Spectrometry Data for this compound

Data PointValueSource
Molecular FormulaC₆H₄ClFO nih.gov
Molecular Weight146.54 g/mol nih.gov
Monoisotopic Mass145.9934706 Da nih.gov
Predicted M⁺ Peak (m/z)~146Calculated
Predicted M+2 Peak (m/z)~148Calculated

Chemical Reactivity and Reaction Mechanisms of 4 Chloro 2 Fluorophenol

Nucleophilic Substitution Reactions Involving Halogen and Hydroxyl Groups

Nucleophilic substitution reactions are a cornerstone of the reactivity of 4-chloro-2-fluorophenol, allowing for the modification of the molecule at its halogen and hydroxyl sites.

Replacement of Halogen Atoms with Various Functional Groups

The benzene (B151609) ring in this compound is electron-rich, which typically makes it resistant to classical nucleophilic aromatic substitution (SNAr). However, the presence of the hydroxyl group, particularly in its phenoxide form, can facilitate these reactions. The reactivity of the halogen atoms (chlorine and fluorine) towards substitution is dependent on the specific reaction conditions and the nature of the nucleophile.

Research into halophenols demonstrates that these compounds can undergo SNAr reactions where a halogen atom is replaced by a nucleophile. osti.gov A novel strategy involves the transient oxidation of the phenol (B47542) to a phenoxyl radical. This radical acts as a powerful electron-withdrawing group, activating the aromatic ring for nucleophilic attack. osti.gov This "homolysis-enabled electronic activation" significantly lowers the energy barrier for substitution, allowing reactions to proceed that would otherwise be challenging. osti.gov For instance, substitution has been shown to occur at the position para to the hydroxyl group, even in the presence of both fluoro- and chloro-substituents. osti.gov

In the context of this compound, this suggests that the chlorine atom at position 4 is a potential site for nucleophilic attack. Common nucleophiles used in such reactions on analogous compounds include amines, thiols, and alkoxides, leading to the formation of various substituted phenols. smolecule.com For example, the synthesis of 5-[(2-chloro-4-fluorophenoxy)methyl]-2-furoic acid begins with 2-chloro-4-fluorophenol (B157789), where the phenoxide, formed by a base, acts as a nucleophile to displace a leaving group on a furoic acid precursor. smolecule.com This illustrates the hydroxyl group's role in facilitating substitution reactions.

Table 1: Examples of Nucleophilic Substitution Reactions on Halogenated Phenols
Starting MaterialReagent(s)Product TypeReaction Description
2,6-Dimethyl-4-fluorophenolBenzoic acid, NaOH, K₃Fe(CN)₆Aryl etherReplacement of fluorine via a radical-mediated SNAr mechanism. osti.gov
2-Chloro-4-fluorotolueneSodium methoxide (B1231860) in DMSOMethoxy-fluorotolueneNucleophilic substitution of the chlorine atom.
2-Chloro-4-fluorophenolFuroic acid precursor, NaOHFuroic acid derivativeThe phenoxide acts as a nucleophile in a substitution reaction. smolecule.com

Hydroxyl Group Reactivity and Derivatization

The hydroxyl group of this compound is a primary site for chemical modification, known as derivatization. These reactions are crucial for various applications, including enhancing analytical detection and synthesizing more complex molecules. nih.gov Derivatization typically involves converting the hydroxyl group into an ether, ester, or another functional group. researchgate.net

Common derivatizing agents for phenols include acyl chlorides, organic anhydrides, and chloroformates. nih.govnih.gov For example, in analytical chemistry, chlorophenols are often derivatized to improve their volatility and detectability for gas chromatography-mass spectrometry (GC-MS). nih.gov Reagents like acetic anhydride (B1165640) can convert the phenolic -OH into an acetate (B1210297) ester. smolecule.com Similarly, fluorescent labeling reagents such as 3-chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone (DMEQ-COCl) react with the hydroxyl group to form highly detectable derivatives for high-performance liquid chromatography (HPLC) with fluorescence detection. researchgate.netscirp.org

The reaction conditions for derivatization are generally mild. For instance, the reaction with DMEQ-COCl can be carried out at room temperature in a borate (B1201080) buffer (pH 9.0) for just a few minutes. scirp.org These reactions underscore the nucleophilic character of the phenoxide ion, which is readily formed under basic conditions and attacks the electrophilic center of the derivatizing agent.

Table 2: Common Derivatization Reactions for Phenolic Hydroxyl Groups
Reagent ClassExample ReagentDerivative FormedPurpose
Organic AnhydridesAcetic AnhydrideAcetate EsterIncrease volatility for GC analysis. smolecule.com
Acyl ChloridesBenzoyl ChlorideBenzoate EsterIntroduce a UV-absorbing chromophore for HPLC. scirp.org
ChloroformatesTrifluoroethyl Chloroformate (TFECF)Carbonate EsterCreate stable derivatives for GC-MS analysis. nih.gov
Fluorescent LabelsDMEQ-COClFluorescent EtherEnhance sensitivity for HPLC-fluorescence detection. researchgate.netscirp.org

Oxidative Coupling and Polymerization Mechanisms

Oxidative coupling is a significant reaction pathway for this compound and related phenolic compounds, leading to the formation of dimers, oligomers, and polymers. This process can be driven by chemical oxidants or, more notably, by enzymes.

Enzymatically Driven Oxidative Coupling Pathways

Enzymes, particularly oxidoreductases like peroxidases and laccases, are highly efficient catalysts for the oxidative coupling of phenols. mdpi.comresearchgate.net These biocatalytic processes are of great interest for environmental remediation and green synthesis. The general mechanism involves the enzyme-mediated oxidation of the phenol to a phenoxy radical. mdpi.com

Studies using various chlorophenols have elucidated these pathways. For example, a laccase from the fungus Trametes villosa has been shown to catalyze the transformation of chlorophenols. researchgate.net An artificial peroxidase, Fe-MC6*a, demonstrates substrate-dependent chemoselectivity: while it converts 4-fluorophenol (B42351) into 1,4-benzoquinone, it transforms 4-chlorophenol (B41353) into higher molecular weight oligomers through the formation of C-O bonds. mdpi.com

Microperoxidase-8 (MP8), another enzyme, catalyzes the dehalogenation of 4-chlorophenol and 4-fluorophenol. In aqueous media, it produces p-benzoquinone. However, in alcoholic solvents like methanol, the reaction yields alkoxyphenols (e.g., 4-methoxyphenol), indicating a different, alkoxylating dehalogenation mechanism. pnas.org

Radical-Anion, Radical-Cation, and Radical-Radical Coupling Investigations

The formation of a phenoxy radical is the key initial step in oxidative coupling. This radical is generated by the removal of a hydrogen atom (one electron and one proton) from the phenolic hydroxyl group. sumitomo-chem.co.jp Once formed, these radicals are highly reactive and can couple in a radical-radical fashion.

The coupling can occur between two carbon atoms (C-C coupling) or between a carbon atom and an oxygen atom (C-O coupling), leading to different types of products. sumitomo-chem.co.jp Research on the artificial peroxidase Fe-MC6*a showed that the oxidation of 4-chlorophenol exclusively formed oligomers based on C-O bonds. mdpi.com In contrast, other enzyme systems, like horse heart myoglobin, are reported to dimerize 4-chlorophenol via a C-C bond between the ortho positions. mdpi.com

The specific coupling pathway is influenced by the substituents on the phenol ring and the catalytic system used. The phenoxy radical of this compound would have resonance structures that delocalize the radical electron onto the ortho and para positions of the ring, making these sites active for coupling.

Formation of Dimers and Polymers in Biological and Chemical Systems

The radical coupling reactions described above lead directly to the formation of dimers, which can then undergo further oxidation and coupling to form trimers, oligomers, and ultimately, insoluble polymers. mdpi.comkyoto-u.ac.jp This polymerization is a common outcome of the enzymatic treatment of chlorophenols.

In a study of 4-chlorophenol oxidation by the Fe-MC6*a catalyst, the formation of dimeric and trimeric products was confirmed. mdpi.com To identify the linkage type, authentic standards of a C-O linked dimer (4-chloro-2-(4-chlorophenoxy)phenol) and a C-C linked dimer (5,5'-dichloro-[1,1'-biphenyl]-2,2'-diol) were synthesized. By comparing their chromatographic retention times, the enzymatic product was identified as the C-O coupled dimer. mdpi.com

Fungal phenol oxidases are also known to polymerize various chlorophenols, including 2,4-dichlorophenol (B122985) and 4-bromo-2-chlorophenol (B165030), into dimeric and polymeric products, as confirmed by mass spectrometry. sumitomo-chem.co.jp This process is a key part of the natural degradation of aromatic pollutants and the formation of humus in soil. sumitomo-chem.co.jp

Table 3: Products of Oxidative Coupling of Halogenated Phenols
SubstrateCatalyst/SystemMajor Product(s)Coupling Type
4-ChlorophenolArtificial Peroxidase (Fe-MC6a)Oligomers, C-O DimerC-O Coupling mdpi.com
4-FluorophenolArtificial Peroxidase (Fe-MC6a)1,4-BenzoquinoneOxidative Dehalogenation mdpi.com
4-ChlorophenolHorse Heart MyoglobinC-C DimerC-C Coupling mdpi.com
2,4-DichlorophenolFungal Phenol OxidasePolymersC-C and/or C-O Coupling sumitomo-chem.co.jp
4-PhenoxyphenolCopper/Amine ComplexPoly(phenylene oxide), DimersC-O and C-C Coupling sumitomo-chem.co.jp

Electrophilic Aromatic Substitution Patterns in Halogenated Phenols

The reactivity of halogenated phenols in electrophilic aromatic substitution (EAS) is a complex interplay of the directing and activating or deactivating effects of the hydroxyl and halogen substituents. Phenols are generally highly reactive towards electrophiles due to the strong activating, ortho-, para-directing hydroxyl group. byjus.com However, the presence of halogens, which are deactivating yet ortho-, para-directing, modifies this reactivity. libretexts.org

The position of electrophilic attack on the this compound ring is determined by the combined influence of the hydroxyl (-OH), fluorine (-F), and chlorine (-Cl) substituents. The hydroxyl group is a powerful activating group that directs incoming electrophiles to the positions ortho and para to it. byjus.com In this compound, the para position is blocked by the chlorine atom. Therefore, the hydroxyl group strongly directs substitution to the C2 and C6 positions.

The halogen substituents, fluorine and chlorine, are deactivating groups due to their inductive electron withdrawal, but they are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. libretexts.org The fluorine atom at C2 directs incoming electrophiles to the C1 (ipso), C3, and C5 positions. The chlorine atom at C4 directs to the C3 and C5 positions.

When considering the combined effects:

The powerful activating effect of the hydroxyl group is the dominant factor, strongly favoring substitution at the positions ortho to it (C2 and C6).

The C2 position is already occupied by a fluorine atom.

The C6 position is therefore the most likely site for electrophilic attack.

This is exemplified in the bromination of this compound, where bromine preferentially occupies the ortho position (C6) relative to the hydroxyl group. For instance, treating this compound with bromine in acetic acid with sodium acetate yields 2-bromo-4-chloro-6-fluorophenol.

Similarly, studies on the nitration of 4-substituted phenols have shown that the reaction generally yields 2-nitro-derivatives. rsc.org

The regioselectivity can be influenced by the reaction conditions and the nature of the electrophile. For instance, in some cases, ipso-substitution, where the electrophile attacks the carbon atom already bearing a substituent, can occur. Research on the nitration of 4-substituted phenols has indicated the formation of 4-nitro-cyclohexa-2,5-dienone intermediates, suggesting an initial ipso-attack at the C4 position. rsc.org

Table 1: Predicted Regioselectivity of Electrophilic Attack on this compound

PositionDirecting Effect of -OH (at C1)Directing Effect of -F (at C2)Directing Effect of -Cl (at C4)Overall Predicted Outcome
C2Ortho (Activating)-OrthoPosition occupied by -F
C3Meta (Deactivating)Ortho (Directing)Ortho (Directing)Possible, but less favored
C5Meta (Deactivating)Para (Directing)Ortho (Directing)Possible, but less favored
C6Ortho (Activating)Meta (Deactivating)Meta (Deactivating)Most favored position

Hydroxyl (-OH) Group: The -OH group is a strong activating group. Its lone pair of electrons can be delocalized into the benzene ring via resonance, increasing the electron density of the ring and making it more susceptible to attack by electrophiles. msu.edu This effect is particularly pronounced at the ortho and para positions. byjus.com The activation by the hydroxyl group is so strong that reactions like bromination can proceed readily without a Lewis acid catalyst. libretexts.org

In this compound, the strong activating effect of the hydroxyl group outweighs the deactivating effects of the two halogen atoms, making the ring still highly reactive towards electrophiles, though less so than phenol itself. The order of electronegativity of the halogens (F > Cl) suggests that fluorine has a stronger inductive electron-withdrawing effect than chlorine. mdpi.comresearchgate.net This would imply that the deactivating effect of fluorine is more pronounced than that of chlorine.

Studies on the oxidation of 2,4,6-trihalogenated phenols have shown that the reactivity is dependent on the type of halogen substituent, with the order of dehalogenation being F > Cl > Br > I, which correlates with their electronegativity. mdpi.comresearchgate.net While this study focuses on oxidative degradation rather than electrophilic substitution, it highlights the significant electronic influence of halogen substituents on the reactivity of the phenolic ring.

Table 2: Summary of Substituent Effects on the Aromatic Reactivity of this compound

SubstituentPositionInductive EffectResonance EffectOverall Effect on ReactivityDirecting Influence
-OHC1Electron-withdrawing (weak)Electron-donating (strong)Strong activationOrtho, Para
-FC2Electron-withdrawing (strong)Electron-donating (weak)DeactivationOrtho, Para
-ClC4Electron-withdrawing (moderate)Electron-donating (weak)DeactivationOrtho, Para

Environmental Fate and Degradation Pathways of 4 Chloro 2 Fluorophenol

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that lead to the transformation of a chemical compound. For halogenated phenols in the environment, these mechanisms primarily include reactions driven by light (photodegradation) and water (hydrolysis).

Photodegradation, or photolysis, is a key abiotic process for the removal of phenolic compounds from aquatic environments. This process can occur through direct absorption of sunlight or indirectly through reactions with photochemically generated species like hydroxyl radicals. nih.gov

Direct photolysis of halogenated phenols can lead to the cleavage of the carbon-halogen bond, generating various radical species. nih.gov For instance, studies on monobromophenols have shown that simulated sunlight irradiation produces carbon-centered, hydrogen, and hydroxyl radicals. nih.gov It is plausible that 4-Chloro-2-fluorophenol undergoes similar reactions, leading to the homolysis of the C-Cl or C-F bond. The position of the halogen substituent influences the production of these radicals, with para-substitution, as with the chlorine in this compound, leading to the highest radical production. nih.gov

Indirect photolysis, often mediated by substances like dissolved organic matter (DOM), can accelerate degradation. nih.gov Advanced Oxidation Processes (AOPs), such as those involving UV light in combination with hydrogen peroxide (H₂O₂) or persulfate (PDS), have been shown to effectively degrade halogenated phenols by generating highly reactive hydroxyl (•OH) or sulfate (B86663) (SO₄•⁻) radicals. rsc.org

The degradation of the closely related 4-chlorophenol (B41353) (4-CP) through photocatalysis often proceeds through hydroxylated intermediates. Key identified intermediates in the photocatalytic degradation of 4-CP include 4-chlorocatechol (B124253), hydroquinone (B1673460), and benzoquinone. nih.gov Further oxidation leads to the formation of trihydroxybenzenes, such as 1,2,4-benzenetriol, which are then cleaved into smaller aliphatic acids like maleic, malic, and oxalic acid before eventual mineralization to CO₂ and inorganic chloride. researchgate.netchula.ac.th Given its structure, the photodegradation of this compound would likely follow a similar pathway, initiated by hydroxylation, although the presence of the fluorine atom could influence the specific intermediates formed.

Table 1: Potential Photodegradation Intermediates of Halogenated Phenols

Parent CompoundDegradation ProcessKey IntermediatesReference
4-ChlorophenolPhotocatalysis (TiO₂)4-Chlorocatechol, Hydroquinone, Benzoquinone, 1,2,4-Benzenetriol researchgate.net, nih.gov
2-Chlorophenol (B165306)Vacuum-UV (VUV)Dechlorinated and hydroxylated products researchgate.net
MonobromophenolsDirect PhotolysisCarbon-centered radicals, hydrogen radicals, hydroxyl radicals nih.gov

In aquatic systems, the chemical degradation of halogenated phenols outside of photolytic processes can be slow. These compounds are generally resistant to natural degradation. rsc.org However, strong oxidizing agents can transform them. For example, ozonation has been used to treat water contaminated with chlorophenols, although the process can lead to the formation of intermediate products. researchgate.net In natural waters, reactions with reactive oxygen species may contribute to degradation over long periods. The presence of other substances in the water, such as iron species and hydrogen peroxide, can also mediate photo-activated reactions, influencing the formation of halogenated and hydroxylated derivatives. nih.gov

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For halogenated aromatic compounds, this typically involves the replacement of a halogen atom with a hydroxyl group. Covalently bonded substituent groups on an aromatic ring, such as the chloro and methyl groups on 4-chloro-2-methylphenol, are generally stable against hydrolysis due to the high charge-density of the aromatic nucleus. nih.gov

The stability of carbon-halogen bonds towards hydrolysis increases in the order C-I < C-Br < C-Cl < C-F. The carbon-fluorine bond is the strongest and most resistant to cleavage. nih.gov Studies on trifluoromethylphenols (TFMPs) show that their hydrolytic stability is highly dependent on pH and the position of the substituent. rsc.org For instance, 4-TFMP undergoes spontaneous defluorination in aqueous solutions, a reaction facilitated by the deprotonation of the phenolic hydroxyl group at higher pH, whereas 3-TFMP is highly resistant to hydrolysis. rsc.org

Bioremediation and Microbial Degradation Studies

Bioremediation utilizes microorganisms to break down environmental pollutants. For halogenated phenols, bacterial degradation is a key process that can lead to complete mineralization.

Numerous bacterial strains have been isolated that can utilize 4-chlorophenol (4-CP) as their sole source of carbon and energy. researchgate.net These bacteria typically initiate degradation by hydroxylating the aromatic ring. This initial step is catalyzed by a monooxygenase enzyme. For 4-CP, this hydroxylation can lead to two primary intermediates: 4-chlorocatechol or hydroquinone. d-nb.infonih.gov The subsequent degradation follows distinct pathways depending on this initial intermediate.

While no specific studies on the bacterial metabolism of this compound were identified, it is highly probable that its degradation would proceed via analogous pathways. The initial enzymatic attack would likely be hydroxylation, potentially influenced by the electronic effects of both the chlorine and fluorine atoms. Studies on fluorophenols indicate that initial hydroxylation to form fluorocatechols is a common metabolic step. researchgate.net Some bacteria, such as Stenotrophomonas sp., show substrate specificity for para-substituted phenols, including 4-chloro-, 4-bromo-, and 4-fluoro-phenol. oup.com

Table 2: Examples of Bacteria Capable of Degrading Halogenated Phenols

Bacterial StrainDegraded Compound(s)Key Pathway/EnzymeReference
Arthrobacter chlorophenolicus A64-Chlorophenol, 4-BromophenolHydroxyquinol pathway nih.gov
Comamonas testosteroni4-ChlorophenolMeta-cleavage pathway cabidigitallibrary.org
Burkholderia sp. RKJ 8004-Chloro-2-aminophenol4-Chlorocatechol-1,2-dioxygenase nih.gov
Stenotrophomonas sp. LZ-14-Chlorophenol, 4-Fluorophenol (B42351)Hydroquinone pathway oup.com
Gram-negative strains related to Ochrobactrum anthropi2,4-Dichlorophenol (B122985), 4-Chloro-2-methylphenol, 4-ChlorophenolDegradation at alkaline pH nih.gov

Once a catechol intermediate (like 4-chlorocatechol) is formed, the aromatic ring is opened by dioxygenase enzymes. This can occur in two main ways: ortho-cleavage or meta-cleavage. academicjournals.orgnih.gov

Ortho-Cleavage (or intradiol cleavage): In this pathway, the bond between the two hydroxyl-bearing carbons of the catechol ring is broken by a catechol 1,2-dioxygenase. d-nb.info For 4-chlorocatechol, this yields 3-chloro-cis,cis-muconate (B1234730). A subsequent enzymatic step removes the chlorine atom, forming cis-dienelactone, which is then further metabolized into intermediates of the Krebs cycle, such as succinyl-CoA and acetyl-CoA. nih.gov This pathway is common for the degradation of chloroaromatic compounds. academicjournals.org

Meta-Cleavage (or extradiol cleavage): This pathway involves the cleavage of the bond adjacent to the two hydroxyl groups by a catechol 2,3-dioxygenase. interesjournals.org The degradation of 4-chlorocatechol via meta-cleavage produces 5-chloro-2-hydroxymuconic semialdehyde. d-nb.infointeresjournals.org This intermediate can be toxic and may lead to the inactivation of the cleavage enzyme, resulting in a dead-end product in some bacteria. acs.org However, some strains are capable of completely mineralizing the compound through this pathway. interesjournals.org

Generally, haloaromatics are preferentially degraded via the ortho-cleavage pathway, while non-halogenated aromatics often proceed through meta-cleavage. academicjournals.org The degradation of 4-CP can occur through either pathway depending on the specific bacterial strain and its enzymatic machinery. nih.govresearchgate.net The presence of the fluorine atom in this compound could influence the regioselectivity of the initial hydroxylation and the subsequent ring cleavage pathway.

Bacterial Metabolism of 4-Chlorophenols

Formation of Chlorocatechol and Hydroquinone Intermediates

The biodegradation of chlorophenols often proceeds through the formation of hydroxylated intermediates, primarily chlorocatechols and hydroquinones. In the case of 4-substituted chlorophenols, such as 4-chlorophenol (4-CP), two principal initial pathways have been identified in aerobic bacterial degradation. d-nb.inforesearchgate.net The first involves hydroxylation at the position adjacent to the existing hydroxyl group to form a chlorocatechol. The second pathway involves the initial removal of the chlorine substituent to produce a hydroquinone. oup.com

During the degradation of 4-CP by Arthrobacter chlorophenolicus A6, both 4-chlorocatechol and hydroquinone have been detected as metabolites. nih.gov Specifically, after 20 hours of incubation with 2.1 mM of 4-CP, 4-chlorocatechol was the most abundant metabolite detected. nih.gov At earlier stages (5 to 6 hours), both hydroquinone and 4-chlorocatechol were present at lower concentrations. nih.gov This suggests a complex degradation route where the initial steps can lead to different primary intermediates. Another strain, Arthrobacter ureafaciens CPR706, is noted for degrading 4-CP via a pathway where the chloro-substituent is eliminated first, resulting in hydroquinone as a transient intermediate. oup.com

While direct studies on this compound are less common, the degradation of the closely related 4-chloro-2-aminophenol by Burkholderia sp. RKJ 800 was found to proceed through the formation of 4-chlorocatechol. nih.gov This was confirmed by the detection of 4C2AP-deaminase activity, which converts 4-chloro-2-aminophenol to 4-chlorocatechol. nih.gov Advanced oxidation processes (AOPs) applied to 4-CP also lead to the formation of these intermediates. Electrophilic attack by hydroxyl radicals on the 4-CP ring at ortho- or para-positions results in the formation of 4-chlorocatechol and hydroquinone. researchgate.net In catalytic ozonation, the primary degradation steps for 4-CP involve hydroxylation to form hydroquinone, 4-chlororesorcinol, and 4-chlorocatechol. nih.gov

Table 1: Key Intermediates in the Degradation of 4-Substituted Phenols

Original Compound Degrading Agent/Organism Key Intermediates Identified
4-Chlorophenol Arthrobacter chlorophenolicus A6 4-Chlorocatechol, Hydroquinone, Hydroxyquinol nih.govnih.gov
4-Chlorophenol Arthrobacter ureafaciens CPR706 Hydroquinone oup.com
4-Chloro-2-aminophenol Burkholderia sp. RKJ 800 4-Chlorocatechol, 3-chloro-cis,cis-muconate nih.gov
4-Chlorophenol Advanced Oxidation Processes (AOPs) 4-Chlorocatechol, Hydroquinone researchgate.net
4-Chlorophenol Catalytic Ozonation Hydroquinone, 4-Chlororesorcinol, 4-Chlorocatechol nih.gov

Role of Specific Bacterial Strains (e.g., Burkholderia sp., Arthrobacter chlorophenolicus)

Specific bacterial strains have demonstrated notable capabilities in degrading chlorophenols. The genus Burkholderia and the species Arthrobacter chlorophenolicus are prominent examples.

Arthrobacter chlorophenolicus A6, a gram-positive actinobacterium, is particularly effective at degrading high concentrations of 4-chlorophenol (4-CP), up to 2.7 mM. nih.gov This strain was isolated from soil enriched with 4-CP and can also break down other para-substituted phenols. nih.gov A key feature of its degradation pathway is the formation of hydroxyquinol, which represents a novel route for the aerobic breakdown of monosubstituted chlorophenols by bacteria. nih.govnih.gov The degradation process in A. chlorophenolicus A6 involves a gene cluster (cph genes) that encodes enzymes essential for this catabolism, including hydroxyquinol 1,2-dioxygenases. nih.gov This bacterium is also robust, showing the ability to degrade 4-CP at low temperatures (5°C) and under fluctuating temperature conditions. nih.govdiva-portal.org

Burkholderia sp. strain RKJ 800 has been shown to utilize 4-chloro-2-aminophenol (4C2AP) as its sole source of carbon and energy. nih.gov The degradation process involves the release of chloride and ammonium (B1175870) ions. nih.gov The key metabolic step is the conversion of 4C2AP to 4-chlorocatechol. nih.gov This strain possesses the enzymatic machinery to further cleave the aromatic ring of 4-chlorocatechol. nih.gov Studies have also shown that Burkholderia sp. RKJ 800 can effectively remediate soil contaminated with 4C2AP in microcosm studies. nih.gov Other species, like Burkholderia phenoliruptrix AC1100, are known to degrade more complex chlorophenols such as 2,4,5-trichlorophenol. d-nb.info

Table 2: Degradation Capabilities of Specific Bacterial Strains

Bacterial Strain Compound Degraded Key Features of Degradation
Arthrobacter chlorophenolicus A6 4-Chlorophenol Degrades high concentrations; pathway involves hydroxyquinol intermediate; effective at low temperatures. nih.govdiva-portal.org
Burkholderia sp. RKJ 800 4-Chloro-2-aminophenol Utilizes as sole carbon/energy source; forms 4-chlorocatechol intermediate. nih.gov
Arthrobacter ureafaciens CPR706 4-Chlorophenol Degrades via a hydroquinone pathway. oup.com
Comamonas testosteroni JH5 4-Chlorophenol Mineralizes via a meta-cleavage pathway. nih.govasm.org

Enzyme Systems Involved in Halogenated Phenol (B47542) Catabolism

The microbial catabolism of halogenated phenols is orchestrated by specific enzyme systems that catalyze the initial attack on the aromatic ring and its subsequent cleavage. nih.gov The initial step in the aerobic degradation of chlorophenols is typically catalyzed by a monooxygenase. For instance, the degradation of 4-CP in many bacteria is initiated by a 4-CP-2-monooxygenase, which converts it to 4-chlorocatechol. d-nb.info

Once formed, the chlorocatechol intermediate is subject to ring cleavage by dioxygenase enzymes. There are two main pathways for this cleavage:

Ortho-cleavage pathway: In this pathway, catechol 1,2-dioxygenase cleaves the bond between the two hydroxyl-bearing carbons of the catechol ring. In the degradation of 4-CP, 4-chlorocatechol is cleaved into 3-chloromuconate by this enzyme. d-nb.infonih.gov Subsequent enzymes like chloromuconate cycloisomerase and dienelactone hydrolase are involved in processing the intermediates, eventually leading to compounds that can enter the central metabolism. d-nb.infonih.gov

Meta-cleavage pathway: This pathway involves catechol 2,3-dioxygenase, which cleaves the aromatic ring adjacent to one of the hydroxyl groups. This can sometimes lead to the formation of toxic dead-end products, such as 5-chloro-2-hydroxymuconic semialdehyde. d-nb.infonih.gov However, some strains, like Comamonas testosteroni JH5, possess the necessary enzymes to completely mineralize these products. nih.govasm.org

In Arthrobacter chlorophenolicus A6, a unique pathway involving hydroxyquinol 1,2-dioxygenase has been identified. nih.govnih.gov The strain possesses two genes, cphA-I and cphA-II, that encode for this functional enzyme, highlighting the genetic basis for its specific degradation capability. nih.gov The degradation of 4-chloro-2-aminophenol by Burkholderia sp. RKJ 800 involves a 4C2AP-deaminase to form 4-chlorocatechol, which is then cleaved by a 4-chlorocatechol-1,2-dioxygenase. nih.gov

Factors Influencing Biodegradation Rates (e.g., Salinity, Nutrient Availability)

The efficiency of microbial degradation of chlorophenols in the environment is not solely dependent on the presence of capable microorganisms but is also significantly influenced by various physicochemical factors.

Salinity: High salinity can be a major limiting factor for the biodegradation of pollutants. However, moderately halophilic bacteria have shown the ability to degrade chlorophenols under saline conditions. cabidigitallibrary.org A moderately halophilic bacterial consortium was able to degrade 4-chlorophenol at NaCl concentrations ranging from 30 g/L to 70 g/L, with optimal degradation occurring at 50 g/L. cabidigitallibrary.org In one study, a consortium including Bacillus cereus, Arthrobacter sp., and Pseudomonas aeruginosa achieved 93% degradation of 4-CP at 5% NaCl concentration within four days. cabidigitallibrary.org The degradation activity of some strains is optimal at alkaline pH values (8.5-9.5) often associated with saline environments. researchgate.net

Nutrient Availability: The availability of essential nutrients, particularly nitrogen and phosphorus, can significantly impact biodegradation rates. Studies have shown that a lack of inorganic nutrients can limit the degradation of chlorophenols in environmental settings like marine enclosures. nih.gov The addition of alternative nitrogen sources can sometimes enhance degradation. For instance, the addition of yeast extract as a nitrogen source showed higher degradation of 4-CP by a halophilic consortium compared to other sources like tryptone and urea. cabidigitallibrary.org Conversely, the presence of other easily metabolizable carbon sources can sometimes inhibit the degradation of the target pollutant.

Other Factors:

pH: The pH of the environment affects both microbial activity and the chemical state of the pollutant. For example, the degradation of 4-CP by a bacterial consortium was optimal at a pH of 7. gjesm.net

Temperature: Temperature influences microbial metabolic rates. Arthrobacter chlorophenolicus A6 is notable for its ability to degrade 4-CP at low temperatures (5°C). diva-portal.org

Substrate Concentration: High concentrations of chlorophenols can be toxic and inhibitory to microbial growth. acs.org However, some strains like Arthrobacter chlorophenolicus A6 are adapted to tolerate and degrade unusually high concentrations of 4-CP. diva-portal.org

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a group of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). mdpi.com These processes are particularly effective for the degradation of refractory compounds like this compound and other chlorophenols. nih.govmui.ac.ir Common AOPs include ozonation, UV/H₂O₂, and Fenton-based processes. mdpi.commui.ac.ir

The combination of different oxidants, such as ozone with UV radiation (O₃/UV) or hydrogen peroxide with UV radiation (UV/H₂O₂), significantly enhances the degradation rates compared to using single oxidants. nih.gov For 4-chlorophenol, the UV/H₂O₂ and ultrasonic/Fenton systems have been shown to be highly effective, achieving over 99% removal under optimal conditions. mui.ac.ir The effectiveness of these processes is influenced by parameters such as pH, the concentration of the oxidant (e.g., H₂O₂), and reaction time. mui.ac.irmui.ac.ir

Ozonation and Catalytic Ozonation Mechanisms

Ozonation is a widely used AOP for water treatment. Ozone can react with organic compounds directly as a molecule or indirectly through the generation of hydroxyl radicals, especially at higher pH values. bioline.org.brresearchgate.net The direct reaction of ozone with aromatic compounds is selective, while the hydroxyl radical is a much more powerful and non-selective oxidizing agent. bioline.org.br

Catalytic ozonation involves the use of a catalyst to enhance the decomposition of ozone and promote the generation of hydroxyl radicals, leading to more efficient degradation of pollutants. kirj.ee Various materials, including metal ions and metal oxides, can act as catalysts. For instance, the use of manganese ions (Mn²⁺) has been shown to significantly increase the rate of 2-chlorophenol degradation by ozone. nih.gov Similarly, ceria (CeO₂) films have demonstrated catalytic activity in the ozonation of 4-chlorophenol, leading to higher mineralization compared to conventional ozonation. reed.edu A MnOx/γ-Al₂O₃/TiO₂ catalyst was used for the catalytic ozonation of 4-CP, achieving almost complete decomposition within 30 minutes and over 94% mineralization in 100 minutes. nih.gov The mechanism in this catalytic process was confirmed to be primarily driven by hydroxyl radicals. nih.gov

Role of Hydroxyl Radicals in Oxidative Decomposition

The high efficacy of AOPs is fundamentally attributed to the in-situ generation of hydroxyl radicals (•OH). mdpi.com These radicals are extremely reactive electrophiles with a high standard redox potential (2.8 V), enabling them to oxidize a broad spectrum of organic pollutants, often leading to their complete mineralization into CO₂, water, and inorganic ions. mdpi.comresearchgate.net

In the degradation of chlorophenols, the primary attack by hydroxyl radicals involves electrophilic addition to the aromatic ring. researchgate.netresearchgate.net This addition can occur at positions ortho or para to the hydroxyl group, leading to the formation of intermediates like chlorocatechols and hydroquinones. researchgate.netnih.gov These aromatic intermediates are then susceptible to further oxidation, which results in the opening of the aromatic ring and the formation of low molecular weight carboxylic acids such as malic, malonic, oxalic, and formic acid. nih.gov Eventually, these acids are oxidized to CO₂ and water. The significant contribution of hydroxyl radicals is demonstrated by the fact that their reaction rates with less chlorinated phenols are generally faster than with more highly chlorinated ones. nih.gov Furthermore, the degradation process is significantly inhibited by the addition of radical scavengers like tert-butanol, confirming the central role of •OH in the oxidative decomposition. nih.gov

Identification of Oxidative Degradation Intermediates

The breakdown of chlorophenolic compounds through oxidative processes involves the formation of several intermediate products before complete mineralization. Studies on similar compounds, such as 4-chlorophenol (4-CP), provide insights into the potential degradation pathways of this compound.

During the ozonation of 4-CP, hydroxylation is a primary degradation route, leading to the formation of 4-chlorocatechol and 4-chlororesorcinol . nih.govacs.orgresearchgate.net Further oxidation can lead to the formation of hydroquinone and benzoquinone . nih.govacs.orgresearchgate.netacs.org The aromatic ring is subsequently cleaved, resulting in the formation of smaller organic acids like maleic acid , succinic acid , malonic acid , oxalic acid , fumaric acid , and formic acid . acs.orgacs.orgresearchgate.net In some instances, dimer products have also been identified, particularly under alkaline conditions. tandfonline.com

Electrochemical incineration of 4-CP has also been shown to produce a range of intermediates, including benzoquinone , 4-chlorocatechol , maleic acid , succinic acid , and malonic acid , along with inorganic ions like chloride, chlorate, and perchlorate. acs.org The process involves the initial removal of the chlorine atom, followed by rapid oxidation of the resulting benzoquinone to carboxylic acids. acs.org

The following table summarizes the key intermediates identified during the oxidative degradation of 4-chlorophenol, which serves as a model for understanding the breakdown of this compound.

Degradation ProcessKey Intermediates Identified
Ozonation4-chlorocatechol, 4-chlororesorcinol, Hydroquinone, Benzoquinone, Maleic acid, Succinic acid, Oxalic acid, Fumaric acid, Formic acid
Electrochemical IncinerationBenzoquinone, 4-chlorocatechol, Maleic acid, Succinic acid, Malonic acid, Chloride, Chlorate, Perchlorate
Plasma Treatment4-chlorocatechol, 4-chlororesorcinol, Hydroquinone, Trihydroxy chlorobenzene, Oxalic acid, Succinic acid, Fumaric acid, 3-chlorohex-2-ene-1,6-diol
PhotocatalysisHydroquinone, Phenol, 4-chlorocatechol

Synergistic Effects of Plasma Treatment with Bioremediation

Combining non-thermal atmospheric-pressure plasma (NTAP) treatment with bioremediation has shown significant promise for the enhanced degradation of chlorophenols. This synergistic approach leverages the strengths of both physical and biological processes to overcome the limitations of each method when used alone.

Research on 4-chlorophenol (4-CP) has demonstrated that NTAP treatment can effectively decrease the concentration of the primary pollutant and convert it into less toxic intermediates. nih.govacs.orgresearchgate.net For instance, irradiating a 2.0 mM solution of 4-CP with electrically neutral reactive species generated from NTAP reduced its concentration to 0.137 mM. nih.govacs.orgresearchgate.net This process also generated intermediates such as 4-chlorocatechol (0.257 mM), 4-chlororesorcinol (0.157 mM), and hydroquinone (0.155 mM). nih.govacs.orgresearchgate.net

These resulting compounds, with the exception of 4-chlorocatechol, were found to be less toxic to biodegrading microorganisms like Pseudomonas putida. nih.govacs.org When this plasma-treated 4-CP solution was subsequently subjected to bioremediation with P. putida, the 4-CP concentration was further reduced to 0.017 mM after 48 hours. nih.govresearchgate.netacs.org In contrast, untreated 4-CP at a concentration of 2.0 mM was hardly degraded by the bacteria under the same conditions. nih.govresearchgate.netacs.org The intermediates, including 4-chlorocatechol and 4-chlororesorcinol, along with their ring-cleaved products like oxalic acid and succinic acid, were not detected after the 48-hour incubation period with P. putida. acs.org

Photocatalytic and Other Advanced Oxidation Methods

Advanced oxidation processes (AOPs) are a class of technologies that rely on the in-situ generation of highly reactive hydroxyl radicals (•OH) to degrade persistent organic pollutants like this compound. mdpi.comresearchgate.net These methods have been extensively studied for the degradation of similar compounds, particularly 4-chlorophenol (4-CP).

Photocatalysis , a prominent AOP, utilizes semiconductor materials like titanium dioxide (TiO₂) or graphitic carbon nitride (GCN) and a light source to generate these oxidative species. nih.govmdpi.com Studies have shown that TiO₂-based photocatalysis can effectively degrade 4-CP. nih.govnih.gov The efficiency of this process can be enhanced by modifying the photocatalyst, for example, with tin, which can lead to a more efficient degradation of 4-CP. nih.gov During the photocatalytic degradation of 4-CP, intermediates such as hydroquinone , phenol , and 4-chlorocatechol have been identified. mdpi.comnih.gov The degradation process is influenced by factors such as the initial concentration of the pollutant, the catalyst dosage, and the pH of the solution. scirp.org

Other AOPs that have proven effective for the degradation of chlorophenols include:

UV/H₂O₂: This method involves the photolysis of hydrogen peroxide (H₂O₂) with ultraviolet (UV) light to produce hydroxyl radicals. It has been successfully applied for the degradation of 4-CP, with the degradation rate being influenced by the initial H₂O₂ concentration and the pH of the solution. mui.ac.ir

Fenton and Photo-Fenton Processes: The Fenton process uses a combination of hydrogen peroxide and ferrous ions (Fe²⁺) to generate hydroxyl radicals. The photo-Fenton process enhances this reaction with the use of UV light. The Fenton process has been shown to achieve high removal efficiencies for 4-CP, with the degradation being dependent on parameters like initial pH, and the concentrations of Fe²⁺ and H₂O₂. researchgate.netrsc.org

Ozonation: Ozone (O₃), either alone or in combination with UV light or catalysts, is a powerful oxidant for degrading chlorophenols. kirj.eebioline.org.br The degradation rate is significantly influenced by the pH of the solution, with higher degradation rates observed at alkaline pH due to the enhanced formation of hydroxyl radicals. bioline.org.br

Microwave-Assisted AOPs: The combination of microwave irradiation with oxidants like hydrogen peroxide has also been investigated for the degradation of 4-CP. mdpi.com

The following table provides an overview of the efficiency of various AOPs in degrading 4-chlorophenol.

Advanced Oxidation ProcessKey Findings and Influencing Factors
Photocatalysis (TiO₂, GCN) Effective degradation; can be enhanced by catalyst modification. Influenced by initial pollutant concentration, catalyst dose, and pH. nih.govmdpi.comscirp.org
UV/H₂O₂ Successful degradation of 4-CP. Optimal H₂O₂ concentration and pH are crucial for high efficiency. mui.ac.ir
Fenton/Photo-Fenton High removal efficiency of 4-CP. Dependent on initial pH, and concentrations of Fe²⁺ and H₂O₂. researchgate.netrsc.org
Ozonation Effective degradation, particularly at alkaline pH due to increased hydroxyl radical formation. bioline.org.br
Microwave/H₂O₂ An effective method for 4-CP degradation. mdpi.com

Applications and Translational Research

Role as a Synthetic Intermediate in Pharmaceutical Development

The structural attributes of 4-chloro-2-fluorophenol make it an important precursor in the synthesis of various pharmaceutical compounds. It serves as a starting material for creating molecules with specific biological activities, contributing to the development of new therapeutic agents. chemimpex.com

This compound is identified as an intermediate in the synthesis of pharmaceuticals, including those developed as analgesics and anti-inflammatory drugs. chemimpex.com The incorporation of the 4-chloro-2-fluorophenyl moiety into larger molecules is a strategy employed in medicinal chemistry to develop new therapeutic compounds.

The application of this compound as a synthetic intermediate is documented in patent literature, showcasing its role in the development of novel and diverse drug analogues. Researchers have utilized this compound to build complex molecular architectures for targeting various biological receptors.

Key Research Findings:

ORL-1 Receptor Antagonists: A patent for alpha aryl or heteroaryl methyl beta piperidino propanamide compounds, which act as ORL-1 receptor antagonists, describes a synthesis procedure that utilizes this compound as a starting material. google.com

GLP-1 Receptor Agonists: In the development of benzimidazolyl GLP-1 receptor agonists, this compound was used as a reactant in a Mitsunobu reaction to synthesize a key intermediate. google.com

Cannabinoid CB2 Receptor Modulators: The synthesis of imidazo[1,2-a]pyridines, which demonstrate activity at cannabinoid CB2 receptors, has been accomplished using this compound as a precursor. googleapis.com

T3SS Inhibitors: Research into novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS) involved the use of this compound in the synthesis of the target compounds. nih.gov

Interactive Data Table: Examples of Drug Analogues Synthesized from this compound

Target Compound Class Receptor/System Targeted Role of this compound
Alpha aryl methyl beta piperidino propanamides ORL-1 Receptor Starting Material
Benzimidazolyl derivatives GLP-1 Receptor Reactant for Intermediate Synthesis
Imidazo[1,2-a]pyridines Cannabinoid CB2 Receptors Precursor
Phenoxyacetamide derivatives Pseudomonas aeruginosa T3SS Reactant for Intermediate Synthesis

Utility in Agricultural Chemical Formulation

This compound is a key intermediate in the agrochemical industry, where it is used in the formulation of products designed to protect crops. chemimpex.com Its chemical structure is foundational for building active ingredients in herbicides and pesticides. chemimpex.comgoogle.com

The synthesis of modern agrochemicals often involves the incorporation of halogenated aromatic compounds. This compound serves as a critical starting block for introducing a fluorobenzene moiety into the final active ingredient. ccspublishing.org.cn

Detailed Research Findings:

Herbicidal Cyclic Diones: A patent for novel, herbicidally active cyclic diones details the synthesis of 2-[5-(4-chloro-2-fluorophenoxy)-2-ethylphenyl]cyclohexane-1,3-dione. The process involves the reaction of 2-(2-ethyl-5-iodophenyl)cyclohexane-1,3-dione with this compound to create the final herbicidal compound. googleapis.com

Fluorine-Containing Agrochemicals: A review of fluorine-containing agrochemicals highlights the use of this compound as a starting material. ccspublishing.org.cn It is transformed into a fluorobenzenethiol intermediate, which is then used to build more complex fungicidal and pesticidal molecules. ccspublishing.org.cn

The specific placement of the chlorine and fluorine atoms on the phenol (B47542) ring of this compound is crucial for the biological activity of the resulting agrochemical. While detailed structure-activity relationship (SAR) studies specifically for derivatives of this compound are not extensively published, the principles of agrochemical design indicate that the electronic and steric properties conferred by this particular substitution pattern are significant for target interaction and efficacy. The study of how modifications to this core structure impact herbicidal or pesticidal activity is a key aspect of developing new and more effective crop protection agents.

Application in Material Science and Polymer Chemistry

In the field of material science, this compound is employed as a synthesis intermediate for the production of specialty polymers and resins. chemimpex.com These materials are valued for their durability and are used in applications such as specialized coatings and adhesives. chemimpex.com The incorporation of the chlorofluorophenyl group can enhance the thermal stability and chemical resistance of the resulting polymers.

Production of Specialty Polymers and Resins

This compound is employed as a monomer or co-monomer in the synthesis of specialty polymers, particularly high-performance polyaryletherketones (PAEKs). These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength.

The synthesis of these polymers typically occurs through nucleophilic aromatic substitution reactions. In this process, a bisphenol is reacted with a dihalobenzenoid compound. This compound can be incorporated into the polymer chain, where its distinct chloro and fluoro substituents contribute to the final properties of the resin. The presence of the halogen atoms can enhance flame retardancy and modify the polymer's solubility and processing characteristics. The resulting specialty polymers are used in demanding environments, such as in the aerospace, automotive, and electronics industries, where materials that can withstand extreme conditions are required. chemimpex.comgoogle.com

Table 1: Role of this compound in Polymer Synthesis

Feature Description
Monomer Type Halogenated phenol
Polymerization Reaction Nucleophilic aromatic substitution
Resulting Polymers Polyaryletherketones (PAEKs) and other specialty resins
Key Properties Conferred Thermal stability, chemical resistance, flame retardancy

| Primary Industries | Aerospace, Automotive, Electronics |

Development of Coatings and Adhesives

The specialty polymers and resins derived from this compound are integral to the formulation of advanced coatings and adhesives. chemimpex.com These materials are engineered to provide durable and resilient finishes and bonds for a wide array of industrial and commercial products.

The incorporation of fluorinated and chlorinated monomers into the polymer backbone results in coatings with low surface energy, leading to excellent water and oil repellency. These coatings also exhibit high resistance to weathering, UV radiation, and chemical attack, making them ideal for protective applications on surfaces such as building exteriors, industrial equipment, and electronic components. In adhesives, these polymers contribute to strong bonding capabilities across a wide temperature range and in the presence of harsh chemicals.

Reagent in Analytical Chemistry for Phenolic Compound Detection

In analytical chemistry, this compound plays a critical role as a reference material or analytical standard for the detection and quantification of phenolic compounds in environmental samples. Phenolic compounds are recognized as significant environmental pollutants due to their toxicity and prevalence in industrial wastewater. lcms.cz

Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established methods for monitoring phenols in water and solid waste. epa.gov Analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly used for this purpose. lcms.czjcsp.org.pkresearchgate.net In these methods, a certified standard of this compound is used to calibrate the analytical instrument, verify the method's accuracy, and identify and quantify the presence of this specific analyte in samples like tap water or industrial effluent. scirp.org Its use ensures the reliability and comparability of analytical data generated by different laboratories.

Table 2: Use of this compound in Analytical Methods

Analytical Technique Role of this compound Sample Matrix Detection Method
Gas Chromatography (GC) Analytical Standard Water, Solid Waste Flame Ionization Detector (FID), Electron Capture Detector (ECD)

| High-Performance Liquid Chromatography (HPLC) | Reference Material | Drinking Water, Wastewater | UV Detector, Fluorescence Detector |

Toxicological and Ecotoxicological Research Perspectives

Cellular and Molecular Mechanisms of Toxicity

The toxicity of chlorophenols, including 4-Chloro-2-fluorophenol, is significantly influenced by their physicochemical and structural properties. nih.gov Research into the cellular and molecular mechanisms of their toxicity provides a foundational understanding of their potential impacts on biological systems.

Cytotoxic Effects on Mammalian Cell Lines

While specific studies on the cytotoxic effects of this compound on mammalian cell lines are not extensively detailed in the provided search results, the broader class of chlorophenols has been shown to exert toxic effects. For instance, studies on other chlorophenols have demonstrated cytotoxicity in various cell lines, such as L929 and HepG2. nih.govmdpi.com The primary mechanism often involves the disruption of cellular energy production by interfering with mitochondrial activities. jst.go.jp The lipophilicity of chlorophenols, measured by the n-octanol/water partition coefficient (log Kow), is a key determinant of their ability to partition into the lipid bilayer of mitochondrial membranes, leading to toxic effects. nih.govnih.gov

Induction of Apoptosis versus Necrosis

The mode of cell death induced by chemical compounds, whether through the programmed process of apoptosis or the uncontrolled cell lysis of necrosis, is a critical aspect of toxicological assessment. Research on various phenolic compounds and metal complexes has shown that they can induce cell death through either or both pathways. For example, certain copper (II) complexes have been found to induce apoptosis in human hepatocellular carcinoma (HepG2) cells, while other compounds may lead to necrosis. semanticscholar.org A novel phenoxyacetamide derivative demonstrated the ability to induce both apoptosis and a smaller degree of necrosis in HepG2 cells. mdpi.com The specific pathway activated can depend on the chemical structure of the compound and the cell type. semanticscholar.orgresearchgate.net For chlorophenols, their interaction with cellular components can trigger signaling cascades that lead to either apoptosis or necrosis, though the precise mechanisms for this compound require more specific investigation.

Structure-Activity Relationships in Chlorophenol Toxicity

Quantitative Structure-Activity Relationship (QSAR) studies are crucial for predicting the toxicity of chlorophenols. nih.govnih.gov These studies correlate the molecular structure of a chemical with its biological activity. For chlorophenols, several molecular descriptors are used to predict toxicity, including:

Lipophilicity (log Kow): This is often the most significant factor, as it governs the compound's ability to penetrate biological membranes. nih.govnih.govcapes.gov.br

Electronic Effects (Hammett constant, pKa): These descriptors relate to the electronic properties of the molecule, which can influence its reactivity and interaction with biological targets. nih.govcapes.gov.br The electron-withdrawing nature of chlorine substituents can impact toxicity. jst.go.jp

Steric Effects: The size and shape of the molecule, as well as the position of substituents, can affect its ability to bind to target sites. nih.govnih.gov The number and position of chlorine atoms on the phenol (B47542) ring significantly influence toxicity. capes.gov.brsci-hub.se Generally, toxicity increases with the number of chlorine atoms. capes.gov.brsci-hub.se

Molecular DescriptorInfluence on Chlorophenol Toxicity
Lipophilicity (log Kow)Primary determinant of partitioning into mitochondrial membranes. nih.govnih.govcapes.gov.br
Electronic Effects (pKa, Hammett constant)Affects molecular reactivity and interaction with biological targets. nih.govcapes.gov.br
Steric Factors (substituent position)Influences binding to active sites; toxicity generally increases with the number of chlorine atoms. capes.gov.brsci-hub.se

Environmental Ecotoxicology Studies

The release of chlorophenols into the environment poses a risk to various ecosystems. Ecotoxicological studies aim to understand the adverse effects of these compounds on different organisms and their communities.

Effects on Aquatic Organisms (e.g., Phytoplankton, Zooplankton)

Chlorophenols are known to be toxic to aquatic life. nih.gov Studies on related compounds like 4-chlorophenol (B41353) (4CP) and 2,4-dichlorophenol (B122985) (DCP) have shown inhibitory effects on phytoplankton growth. nih.gov At concentrations of 1 mg/L, both 4CP and DCP inhibited phytoplankton, altered species composition, and also affected zooplankton. nih.gov The toxicity of chlorophenols to aquatic organisms is influenced by factors such as the organism's species and the physicochemical properties of the water. nih.gov Macrophytes, which are larger aquatic plants, can influence phytoplankton and zooplankton communities through various mechanisms, including competition for resources and providing refuge for zooplankton. researchgate.net

Formation of More Toxic Intermediates During Degradation

The degradation of halogenated phenols, a class of persistent environmental pollutants, does not always lead to detoxification. In some instances, the breakdown of these compounds can result in the formation of intermediate products that are more toxic than the original substance. This phenomenon is a significant concern in the context of environmental remediation and toxicological research. While specific detailed research on the degradation pathways of this compound and the formation of more toxic intermediates is not extensively available in the reviewed literature, general principles derived from the study of similar halogenated phenols can provide insight into potential transformation products.

The transformation of chlorophenols, for instance, can lead to an increase in the toxicity of intermediate compounds. This is often due to the formation of electrophilic metabolites that have the potential to bind to and damage crucial cellular macromolecules like DNA and gene products, which can lead to mutagenic or carcinogenic effects. researchgate.netnih.gov

Research on the microbial degradation of various chlorophenols has identified several key intermediates. For example, the aerobic biodegradation of chlorophenols often proceeds through the formation of catechols. nih.gov In the case of 4-chlorophenol (4-CP), degradation can occur via different pathways, including the formation of 4-chlorocatechol (B124253) (4-CC) and hydroquinone (B1673460). researchgate.netacs.orgkoreascience.kr

One particularly problematic intermediate that can arise from the meta-cleavage pathway of 4-chlorocatechol is 5-chloro-2-hydroxymuconic semialdehyde (5C2HMS). acs.orgd-nb.info This compound has been identified as a toxic metabolite, and in some bacterial strains, it represents a dead-end product in the degradation pathway, meaning it is not further broken down. koreascience.krd-nb.info The accumulation of such toxic intermediates can inhibit the growth of the degrading microorganisms and halt the remediation process. koreascience.kr

Similarly, the photocatalytic degradation of 4-chlorophenol has been shown to produce intermediates such as 4-chlorocatechol, hydroquinone, and benzoquinone. researchgate.net While many of these intermediates are eventually mineralized to less harmful substances like CO2 and inorganic ions, their transient presence can pose a toxicological risk. researchgate.net Studies on the degradation of 4-bromo-2-chlorophenol (B165030) have also highlighted the formation of toxic halogenated byproducts. bohrium.com

In the context of fluorinated phenols, microbial degradation can lead to the formation of fluorocatechols and fluoromuconates. nih.gov The specific toxicity of these fluorinated intermediates compared to the parent compounds would depend on their chemical structure and reactivity.

While direct evidence from the degradation of this compound is limited, the established degradation pathways of analogous compounds suggest that intermediates such as chlorinated and/or fluorinated catechols could potentially be formed. The toxicity of these hypothetical intermediates would be a critical area for future research to fully assess the environmental risks associated with the degradation of this compound.

Table 1: Potential Toxic Intermediates in Halogenated Phenol Degradation

Parent CompoundDegradation ProcessPotential Toxic IntermediateReference
4-ChlorophenolMicrobial (meta-cleavage)5-Chloro-2-hydroxymuconic semialdehyde acs.orgd-nb.info
4-ChlorophenolMicrobial4-Chlorocatechol researchgate.netkoreascience.kr
4-Bromo-2-chlorophenolAdvanced OxidationToxic halogenated byproducts bohrium.com
FluorophenolsMicrobialFluorocatechols, Fluoromuconates nih.gov

Computational Chemistry and Modeling Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. karazin.ua It has been widely employed to calculate the properties of phenolic compounds. karazin.uasemanticscholar.org For halogenated phenols, DFT calculations, particularly at the B3LYP/6-31G(d) level, have been used to optimize molecular geometries and perform frequency calculations to ensure the structures represent energy minima on the potential energy surface. scholarsresearchlibrary.com

For 4-chloro-2-fluorophenol, two primary conformations exist: a cis form where the hydroxyl hydrogen points towards the fluorine atom, and a trans form where it points away. furman.edu Theoretical calculations using Gaussian 03W software were performed to determine the relative energy of each conformation. furman.edu The results indicated that the cis conformation is lower in energy than the trans conformation, a finding that was subsequently supported by experimental microwave spectroscopy data. furman.edu

Table 1: Theoretical Conformational Analysis of this compound This table is interactive. Users can sort and filter the data.

Conformation Relative Energy Stability
Cis Lower More Stable
Trans Higher Less Stable

Data derived from theoretical calculations. furman.edu

Theoretical calculations are crucial for predicting the rotational, distortional, and nuclear quadrupole constants of molecules. For this compound, these constants were calculated theoretically and then compared with experimental data obtained from Fourier transform chirped-pulse microwave spectroscopy. furman.edu The experimental rotational, distortion, and nuclear quadrupole constants were found to be in closer alignment with the calculated values for the cis conformation, further confirming its lower energy state. furman.edu Similar studies on related compounds like 3-chlorophenol (B135607) and 4-chlorophenol (B41353) have also utilized microwave spectroscopy in conjunction with quantum chemical calculations to determine these molecular parameters. researchgate.net

Molecular Dynamics Simulations for Mechanistic Insights

While specific molecular dynamics (MD) simulation studies focused solely on this compound are not extensively documented in the provided results, MD simulations are a powerful tool for understanding the dynamic behavior and interaction of molecules with their environment. For instance, MD simulations have been used to gain insights into the binding modes of inhibitors to enzymes and to study the defluorination mechanisms of fluorinated phenols by enzymes. nih.govacs.org These simulations can reveal details about intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical for understanding reaction mechanisms. acs.org

Quantum-Structure Activity Relationships (QSAR) in Toxicological Assessment

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity, such as toxicity. scholarsresearchlibrary.comnih.gov These models are valuable for predicting the potential hazards of chemicals and are developed using descriptors derived from the molecular structure. ecetoc.org

QSAR studies have been conducted on halogenated phenols to predict their acute toxicity to organisms like Tetrahymena pyriformis. scholarsresearchlibrary.com These models often use molecular descriptors such as the octanol/water partition coefficient (log K_ow), which is a measure of a substance's hydrophobicity, and electronic parameters like the Hammett constant. jst.go.jpajrconline.org For a series of chlorophenols, toxicity was found to be strongly dependent on hydrophobicity. jst.go.jp In one study, the toxicity of a set of phenols was successfully modeled using descriptors like the square of the log K_ow and the number of methyl groups (s-CH3). ajrconline.org The goal of such studies is to develop reliable models that can predict the toxicity of new or untested compounds. nih.gov

Table 2: Selected Molecular Descriptors Used in QSAR Modeling of Phenolic Compounds This table is interactive. Users can sort and filter the data.

Descriptor Description Relevance to Toxicity
log K_ow Octanol/water partition coefficient Represents hydrophobicity, influencing partitioning into biological membranes. jst.go.jp
Hammett Constant (σ) Electronic effect of substituents Reflects the influence of substituents on the molecule's charge distribution. jst.go.jp
s-CH3 Number of methyl groups A structural descriptor that can influence toxicity. ajrconline.org

This table provides examples of descriptors used in QSAR studies of related compounds.

QSAR models are also instrumental in predicting the environmental fate of chemicals, which is largely determined by their physicochemical properties. mdpi.com For chlorophenols, which are recognized as significant environmental contaminants, QSAR models have been developed to predict properties like the soil sorption coefficient (log K_oc). mdpi.combohrium.com These predictions are crucial for assessing the mobility and distribution of these compounds in different environmental compartments such as water, soil, and air. mdpi.comoecd.org The octanol/water partition coefficient (log K_ow) is a key parameter in these models. mdpi.com For this compound, the EPA's CompTox Chemicals Dashboard provides predicted data on its environmental fate and transport, including a bioconcentration factor of 25.5 and a biodegradation half-life of 4.07 days. epa.gov

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 4-Chloro-2-fluorophenol in laboratory settings?

  • Methodology : The compound can be synthesized via chlorination of 4-fluorophenol in aqueous media. A patented method achieves high selectivity by reacting 4-fluorophenol with chlorine gas in water, yielding 2-chloro-4-fluorophenol with minimal byproducts . Alternative routes include nucleophilic aromatic substitution or catalytic halogenation, though reaction conditions (e.g., solvent, temperature) must be optimized to avoid over-chlorination.
  • Key Parameters : Monitor reaction progress using thin-layer chromatography (TLC) or HPLC, and purify via distillation (boiling point: 103–104°C at 50 mmHg) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm structure using 1^1H-NMR (e.g., δ 7.13–8.10 ppm for aromatic protons) and 13^{13}C-NMR .
  • Chromatography : Assess purity via HPLC or GC-MS, comparing retention times against standards.
  • Physicochemical Tests : Measure boiling point (103–104°C at 50 mmHg), density (1.378 g/mL at 25°C), and refractive index (1.536) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Solubility : Insoluble in water but miscible with polar organic solvents (e.g., ethanol, acetone). This affects solvent selection for reactions or extractions .
  • Stability : Stable under ambient conditions but sensitive to strong oxidizers. Store in amber glassware at 4°C to prevent photodegradation .
  • Acidity : pKa ≈ 8.26, influencing its reactivity in deprotonation-dependent reactions .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study the electronic properties of this compound?

  • Methodology : Use hybrid functionals (e.g., B3LYP) with basis sets (e.g., 6-311+G(d,p)) to calculate molecular orbitals, electrostatic potentials, and acid dissociation constants (pKa). DFT studies can predict sites for electrophilic/nucleophilic attack and correlate substituent effects (Cl, F) with electronic properties .
  • Validation : Compare computed vibrational frequencies (IR) or 1^1H-NMR shifts with experimental data to refine models .

Q. What strategies are effective in analyzing the stability of this compound under varying experimental conditions?

  • Degradation Pathways :

  • Microbial Reductive Dechlorination : Study anaerobic degradation using sulfate-reducing bacteria (e.g., Desulfitobacterium spp.) to identify intermediates like 2-fluorophenol .
  • Photolysis : Expose to UV light (λ = 254 nm) and monitor degradation via LC-MS.
    • Kinetic Analysis : Use Arrhenius plots to determine activation energy for thermal decomposition .

Q. How do researchers resolve contradictions in reported physicochemical data for this compound?

  • Case Example : Density values vary between 1.378 g/mL (20°C) and 1.378 g/mL (25°C). Resolve discrepancies by:

Replicating measurements using calibrated instruments.

Validating purity (>99%) via HPLC.

Referencing multiple independent sources (e.g., PubChem, Sigma-Aldrich) .

Q. How does the substitution pattern of this compound influence its reactivity compared to structural analogs?

  • Structure-Activity Relationship (SAR) :

  • Electron-Withdrawing Effects : The ortho-fluoro and para-chloro substituents increase electrophilicity at the phenolic hydroxyl group, enhancing reactivity in nucleophilic substitutions.
  • Biological Interactions : Unlike 5-amino-2-chloro-4-fluorophenol (antibacterial), this compound lacks amino groups, limiting direct bioactivity but serving as a precursor for bioactive derivatives .

Q. What are the environmental degradation pathways of this compound, and how can they be studied in laboratory settings?

  • Pathways :

  • Aerobic : Slow oxidation to chlorinated quinones.
  • Anaerobic : Reductive dechlorination by microbial consortia (e.g., Desulfovibrio spp.) produces 2-fluorophenol .
    • Experimental Setup : Use sediment microcosms spiked with 14^{14}C-labeled compound and track mineralization via radiorespirometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-fluorophenol
Reactant of Route 2
4-Chloro-2-fluorophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.